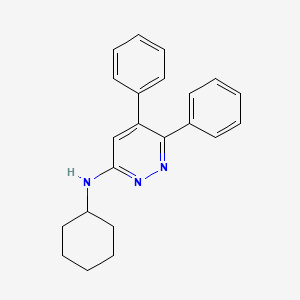
3-Pyridazinamine, N-cyclohexyl-5,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-5,6-DIPHENYLPYRIDAZIN-3-AMINE: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Cyclohexylamine and 5,6-diphenylpyridazin-3-amine Reaction:
Starting Materials: Cyclohexylamine and 5,6-diphenylpyridazin-3-amine.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable solvent and catalyst. Common solvents include ethanol or methanol, and catalysts can be acids or bases depending on the desired reaction pathway.
Procedure: The cyclohexylamine is added to a solution of 5,6-diphenylpyridazin-3-amine, and the mixture is heated under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
-
Industrial Production Methods:
Hydrogenation of Aniline: Cyclohexylamine, a key intermediate, is produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-CYCLOHEXYL-5,6-DIPHENYLPYRIDAZIN-3-AMINE can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-5,6-diphenylpyridazin-3-one, while reduction could produce N-cyclohexyl-5,6-diphenylpyridazin-3-amine derivatives with different substituents.
Scientific Research Applications
Chemistry:
- N-CYCLOHEXYL-5,6-DIPHENYLPYRIDAZIN-3-AMINE is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry due to its structural features. It can be used in the development of new drugs with various biological activities .
Industry:
Mechanism of Action
The exact mechanism of action of N-CYCLOHEXYL-5,6-DIPHENYLPYRIDAZIN-3-AMINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar biological activities.
Pyridazinone: Contains an oxygen atom in the ring and exhibits different pharmacological properties.
Imidazo[2,1-c][1,2,4]triazin-6-amines: These compounds have a similar core structure and are used in similar applications.
Uniqueness:
Properties
CAS No. |
321359-43-7 |
|---|---|
Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-5,6-diphenylpyridazin-3-amine |
InChI |
InChI=1S/C22H23N3/c1-4-10-17(11-5-1)20-16-21(23-19-14-8-3-9-15-19)24-25-22(20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,24) |
InChI Key |
IWHCXEILPBEXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


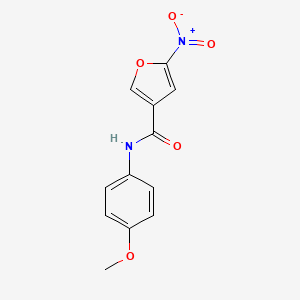
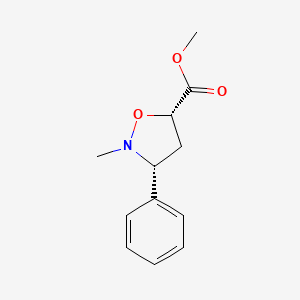
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
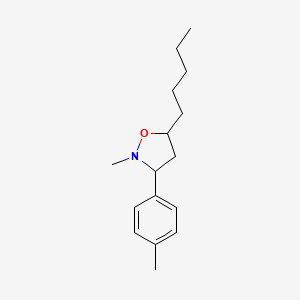

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
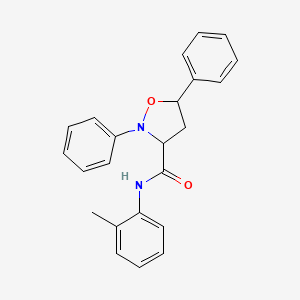

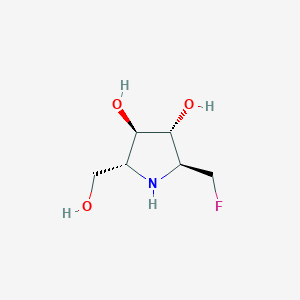
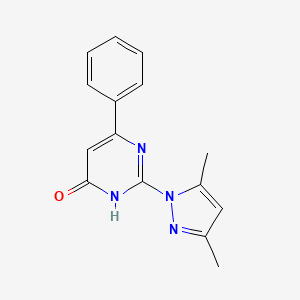
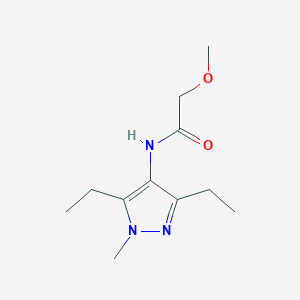

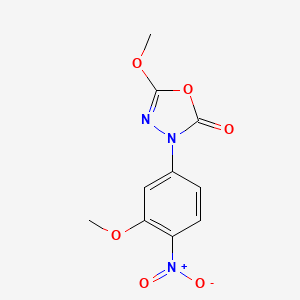
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)
